L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo-
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Overview
Description
L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is characterized by the presence of a 4-chlorophenyl group attached to the proline ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- typically involves the reaction of L-proline with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
L-Proline: The parent compound, which lacks the 4-chlorophenyl group.
L-Proline, 1-((4-methylphenyl)methyl)-5-oxo-: A similar compound with a methyl group instead of a chlorine atom.
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo-: A derivative with a fluorine atom in place of chlorine.
Uniqueness
L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and biological activity. This modification allows for more diverse applications in research and industry compared to its analogs .
Properties
CAS No. |
59749-22-3 |
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Molecular Formula |
C12H12ClNO3 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
(2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12ClNO3/c13-9-3-1-8(2-4-9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17)/t10-/m0/s1 |
InChI Key |
BCZYCMUPDFSLAA-JTQLQIEISA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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